

UPLC analysis of promethazine methylenedisalicylate in biological samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Promethazine methylenedisalicylate*

Cat. No.: *B1262016*

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Application Note: UPLC-UV Analysis of Promethazine in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Promethazine is a first-generation antihistamine and antiemetic agent from the phenothiazine family, widely used for treating allergies, motion sickness, and nausea.^{[1][2]} Accurate quantification of promethazine in biological matrices such as plasma and serum is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note details a robust, sensitive, and reliable isocratic reverse-phase Ultra-Performance Liquid Chromatography (UPLC) method for the determination of promethazine in biological samples. The described protocols are suitable for various salt forms, including **promethazine methylenedisalicylate**, as the analyte is ionized in the analytical mobile phase. The method is validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.^{[1][2][3]}

Experimental Protocols

Instrumentation, Chemicals, and Materials

- Instrumentation: UPLC system with a Photodiode Array (PDA) or UV detector (e.g., Waters ACQUITY UPLC).
- Analytical Column: BEH C18 column (50 mm x 2.1 mm, 1.7 μ m particle size).[\[3\]](#)
- Chemicals and Reagents:
 - Promethazine reference standard.
 - Potassium dihydrogen phosphate (KH_2PO_4), analytical grade.[\[2\]](#)[\[3\]](#)
 - Potassium hydroxide (KOH), analytical grade.[\[2\]](#)[\[3\]](#)
 - Acetonitrile (ACN), HPLC grade.[\[2\]](#)[\[3\]](#)
 - Methanol (MeOH), HPLC grade.[\[2\]](#)[\[3\]](#)
 - Milli-Q or HPLC grade water.[\[2\]](#)[\[3\]](#)
 - Drug-free human plasma/serum for blanks and standard preparation.

UPLC Chromatographic Conditions

A simple isocratic method provides excellent resolution and peak shape for promethazine. The conditions are summarized in the table below.

Parameter	Condition
Mobile Phase	3.4% KH ₂ PO ₄ in water (pH adjusted to 7.0 with KOH) : Acetonitrile : Methanol (40:40:20, v/v/v). [1][2]
Column	BEH C18, 50 mm x 2.1 mm, 1.7 µm.[3]
Flow Rate	0.6 mL/min.[1][4]
Column Temperature	40°C.[5][6]
Injection Volume	2 µL.[5][6]
Detection Wavelength	254 nm.[1][2][4]
Run Time	Approximately 3 minutes.[1][2]

Preparation of Standard and Sample Solutions

- **Standard Stock Solution** (e.g., 1000 µg/mL): Accurately weigh and dissolve the promethazine reference standard in a suitable diluent (e.g., methanol) to obtain a high-concentration stock solution. Store at 4°C, protected from light.
- **Working Standard Solutions**: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10-100 µg/mL).[6]
- **Spiked Plasma/Serum Samples** (for Calibration and QC): Spike known volumes of working standard solutions into drug-free plasma or serum to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting promethazine from plasma or serum.[7]

- **Aliquot Sample**: Transfer 200 µL of the plasma/serum sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

- **Add Precipitation Solvent:** Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample) to the tube.[\[8\]](#)
- **Vortex:** Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
[\[8\]](#)
- **Centrifuge:** Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- **Collect Supernatant:** Carefully transfer the clear supernatant to a clean vial.
- **Inject:** Inject a 2 µL aliquot of the supernatant directly into the UPLC system for analysis.

Data Presentation: Method Validation Summary

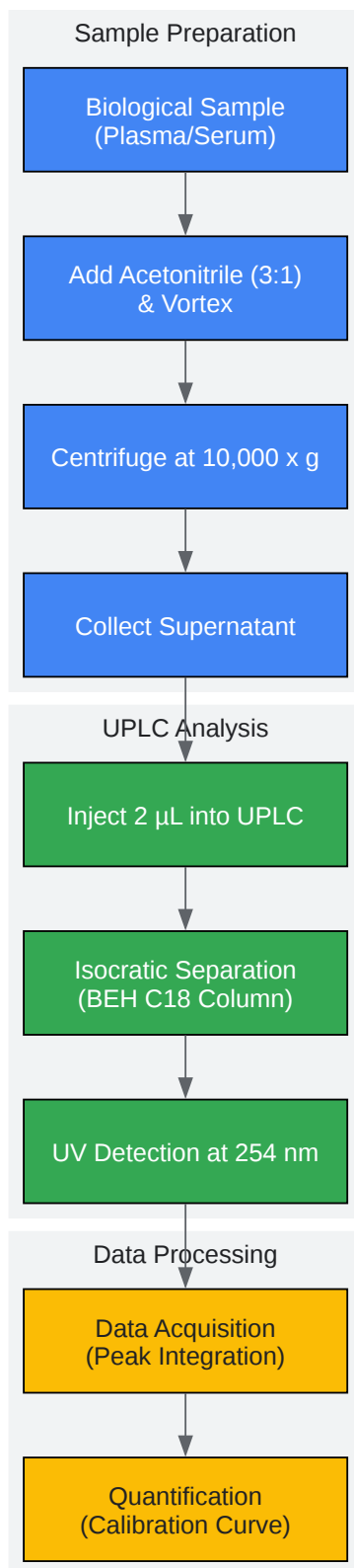
The UPLC method was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for the quantitative analysis of promethazine in biological samples. The key validation parameters are summarized below.

Validation Parameter	Result
Linearity Range	10 - 100 µg/mL. [6]
Correlation Coefficient (r^2)	> 0.999. [1] [4]
Accuracy (% Recovery)	100.0% – 100.2%. [6]
Precision (% RSD)	
Repeatability (Intra-day)	0.52%. [1] [4]
Intermediate Precision (Inter-day)	0.24%. [1] [4]
Limit of Detection (LOD)	0.04 µg/mL. [5]
Limit of Quantification (LOQ)	0.07 µg/mL. [5]

Visualizations

Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted below. This process ensures efficient and reproducible sample processing for accurate quantification.

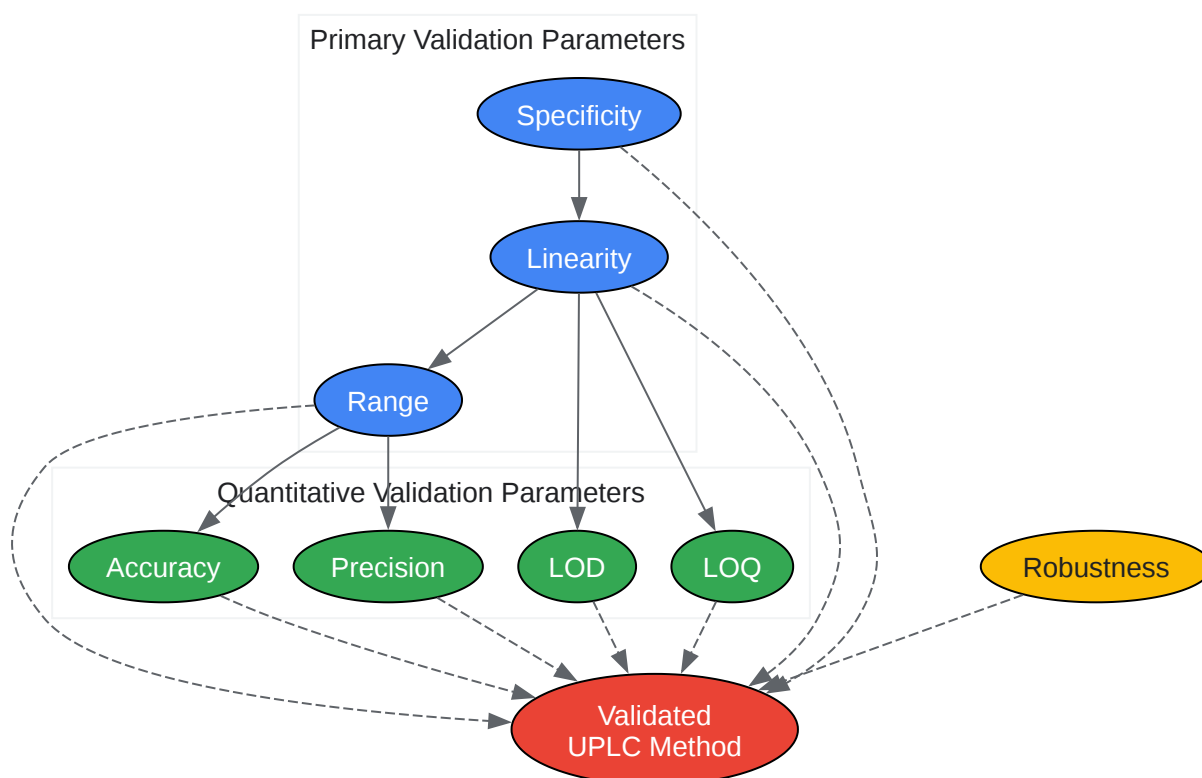


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UPLC analysis workflow for promethazine in biological samples.

Method Validation Logical Flow

The validation of an analytical method follows a logical progression where the results of initial tests inform the experiments for subsequent parameters. This ensures a comprehensive evaluation of the method's performance.



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Logical relationship of parameters for UPLC method validation.

Conclusion

This application note provides a comprehensive and validated UPLC method for the quantitative determination of promethazine in biological samples. The protocol, featuring a straightforward protein precipitation step and a rapid isocratic UPLC analysis, is shown to be linear, accurate, precise, and sensitive. This method is well-suited for high-throughput analysis in clinical and research settings, supporting various studies in drug development and therapeutic drug monitoring.

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